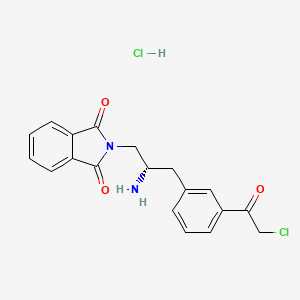
(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug development or biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride likely involves multiple steps, including the formation of the isoindoline-1,3-dione core, the introduction of the amino group, and the attachment of the chloroacetyl group. Typical reaction conditions might include:
Formation of Isoindoline-1,3-dione Core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of Chloroacetyl Group: Acylation reactions using chloroacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the amino or phenyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the chloroacetyl group or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study enzyme interactions, receptor binding, or cellular uptake mechanisms.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it might find applications in the development of new materials, coatings, or as a catalyst in chemical processes.
作用機序
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- (S)-2-(2-amino-3-(3-(2-bromoacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
- (S)-2-(2-amino-3-(3-(2-fluoroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
- (S)-2-(2-amino-3-(3-(2-iodoacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
Uniqueness
The uniqueness of (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride might lie in its specific substituents, which could confer unique chemical reactivity or biological activity compared to similar compounds.
特性
分子式 |
C19H18Cl2N2O3 |
|---|---|
分子量 |
393.3 g/mol |
IUPAC名 |
2-[(2S)-2-amino-3-[3-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H17ClN2O3.ClH/c20-10-17(23)13-5-3-4-12(8-13)9-14(21)11-22-18(24)15-6-1-2-7-16(15)19(22)25;/h1-8,14H,9-11,21H2;1H/t14-;/m0./s1 |
InChIキー |
FUNOGXWNAOVFBX-UQKRIMTDSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)C(=O)CCl)N.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)C(=O)CCl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


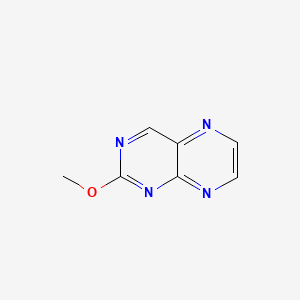
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)

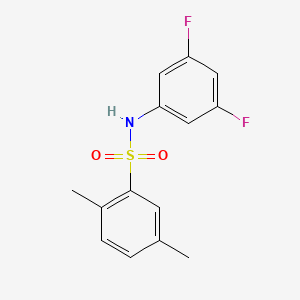

![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
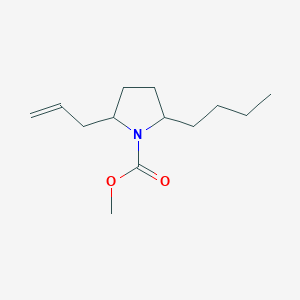

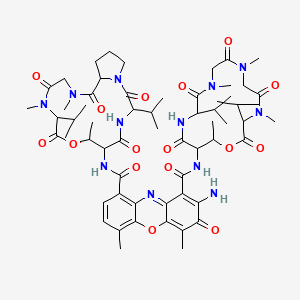
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
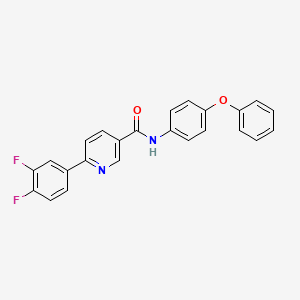
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)

